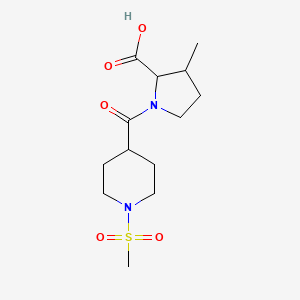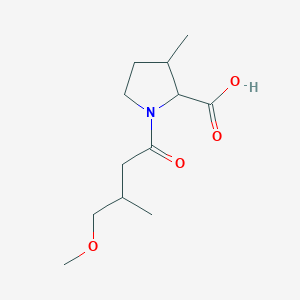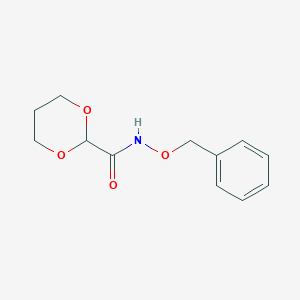![molecular formula C15H12N2O2 B6628063 N-[2-(3-cyanophenoxy)phenyl]acetamide](/img/structure/B6628063.png)
N-[2-(3-cyanophenoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-cyanophenoxy)phenyl]acetamide, also known as CAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CAP is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Mechanism of Action
The exact mechanism of action of N-[2-(3-cyanophenoxy)phenyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. N-[2-(3-cyanophenoxy)phenyl]acetamide may also inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and physiological effects:
Studies have shown that N-[2-(3-cyanophenoxy)phenyl]acetamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro. N-[2-(3-cyanophenoxy)phenyl]acetamide has low toxicity and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
N-[2-(3-cyanophenoxy)phenyl]acetamide has several advantages for laboratory experiments. It is easily synthesized and has low toxicity, making it safe to handle. However, its low solubility in water can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on N-[2-(3-cyanophenoxy)phenyl]acetamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and to identify the specific mechanisms by which it inhibits the growth of cancer cells. Another area of interest is its potential as an anti-inflammatory and analgesic agent. Studies are needed to determine its efficacy in treating various inflammatory and pain conditions in humans. Finally, N-[2-(3-cyanophenoxy)phenyl]acetamide's antimicrobial properties make it a potential candidate for the development of new antibiotics, and further research in this area is warranted.
Synthesis Methods
The synthesis of N-[2-(3-cyanophenoxy)phenyl]acetamide is a multi-step process that involves the reaction of 3-cyanophenol with 2-bromoanisole to form 2-(3-cyanophenoxy)phenyl bromide. This intermediate is then reacted with sodium acetate in acetic acid to produce N-[2-(3-cyanophenoxy)phenyl]acetamide.
Scientific Research Applications
N-[2-(3-cyanophenoxy)phenyl]acetamide has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its ability to inhibit the growth of cancer cells. In addition, N-[2-(3-cyanophenoxy)phenyl]acetamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-[2-(3-cyanophenoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-11(18)17-14-7-2-3-8-15(14)19-13-6-4-5-12(9-13)10-16/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUSNSSRYIARKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-bromothiophen-2-yl)methyl]-5-hydroxy-N-methyl-2-nitrobenzamide](/img/structure/B6627983.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfamoyl]-4-methylthiophene-2-carboxylic acid](/img/structure/B6627998.png)
![3-Bromo-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6628011.png)


![4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B6628023.png)
![[3-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B6628038.png)
![2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628051.png)

![3-Bromo-5-[4-(furan-2-yl)butan-2-ylamino]benzoic acid](/img/structure/B6628067.png)

![4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole](/img/structure/B6628080.png)

![2-(1,4-dioxaspiro[4.5]decan-8-yl)-N-phenylacetamide](/img/structure/B6628085.png)